![molecular formula C18H20N2O3 B250374 N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, commonly known as THF-phenylurea, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that contains a tetrahydrofuran ring and a phenyl group, which makes it a versatile molecule for many scientific applications.
Wirkmechanismus
The mechanism of action of THF-phenylurea is not yet fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
THF-phenylurea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using THF-phenylurea in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and limited availability in some regions.
Zukünftige Richtungen
There are many potential future directions for the study of THF-phenylurea. Some of these include exploring its potential as a drug candidate for the treatment of various diseases, investigating its effects on different metabolic pathways, and developing new synthesis methods to improve its yield and purity.
In conclusion, THF-phenylurea is a versatile and promising compound that has gained significant attention in scientific research. Its potential applications in various fields make it an exciting molecule to study, and further research is needed to fully understand its mechanisms of action and potential uses.
Synthesemethoden
THF-phenylurea can be synthesized using various methods, including the reaction between N-phenylisocyanate and 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a suitable catalyst. The synthesis of this compound has been extensively studied, and different modifications have been made to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
THF-phenylurea has been widely studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been explored as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied as a potential inhibitor of enzymes involved in various metabolic pathways.
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-[3-(oxolan-2-ylmethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C18H20N2O3/c21-18(19-14-6-2-1-3-7-14)20-15-8-4-9-16(12-15)23-13-17-10-5-11-22-17/h1-4,6-9,12,17H,5,10-11,13H2,(H2,19,20,21) |
InChI-Schlüssel |
NAWOENWFVFBKGS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



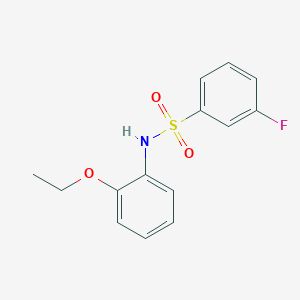
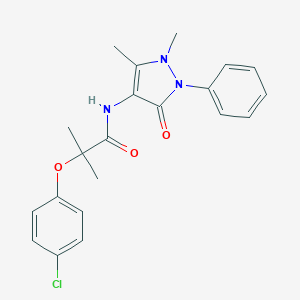
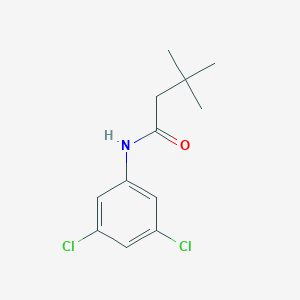
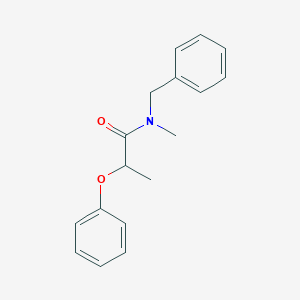
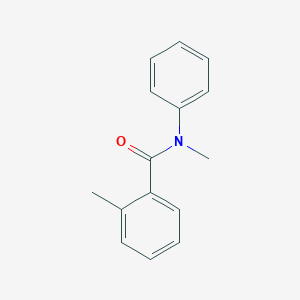
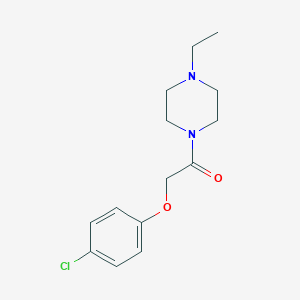
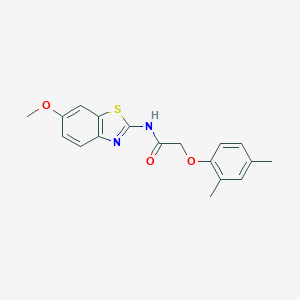
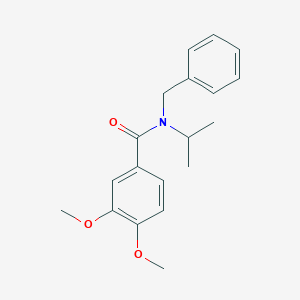
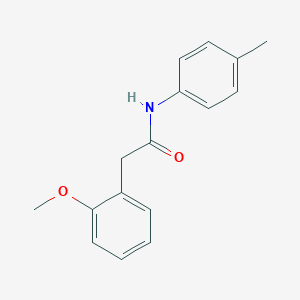
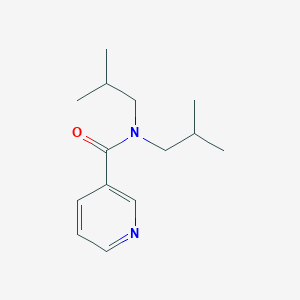
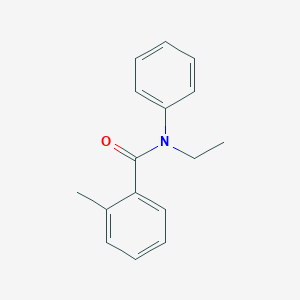
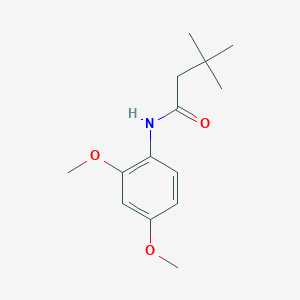
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B250318.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)